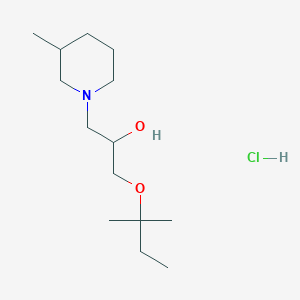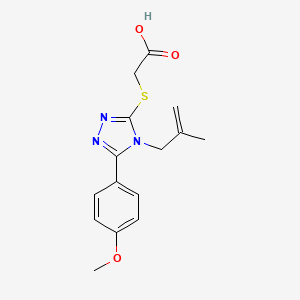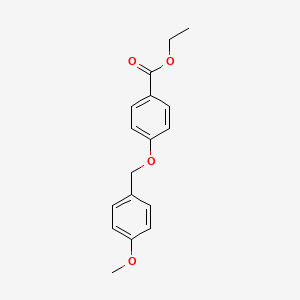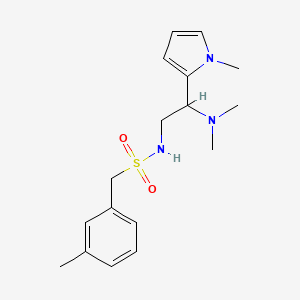
2-(3,3-Dimethylcyclobutyl)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of cyclobutane derivatives is challenging due to the highly strained ring topologies. Paper discusses the synthesis of a related compound, 2-chloro-1-(3-methyl-3-mesityl-cyclobutyl)ethanone, which involves careful control of reaction conditions to achieve the desired stereospecificity. Similarly, paper describes the synthesis of a benzo[d]thiazole derivative with a cyclobutyl group, and paper reports the synthesis of a compound with a mesityl-methylcyclobutyl group. These syntheses typically involve multiple steps, including the formation of the cyclobutane ring and subsequent functionalization.
Molecular Structure Analysis
The molecular structures of the synthesized compounds are elucidated using techniques such as X-ray diffraction, FT-IR, and NMR spectroscopy. Paper provides details on the molecular geometry obtained from X-ray structure determination and optimized using density functional theory (DFT). Paper also uses DFT to confirm the molecular structure and discusses the deviations in bond lengths and angles due to intra-molecular charge transfers and conjugative effects.
Chemical Reactions Analysis
The papers do not provide detailed information on specific chemical reactions involving 2-(3,3-Dimethylcyclobutyl)ethanamine. However, the studies of related compounds suggest that the cyclobutyl group can participate in various reactions, influenced by the presence of electron-donating or withdrawing groups attached to the ring. The reactivity of these compounds can be predicted by analyzing molecular electrostatic potential maps and charge distributions, as mentioned in paper .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclobutane derivatives are influenced by their molecular structures. Paper discusses the vibrational modes, chemical shift values, and UV-Vis spectroscopy data, which reflect the compound's stability and electronic properties. Paper provides insights into the optical band gap energy, indicating the presence of strong electronic donating groups. The thermodynamic properties and molecular electrostatic potential maps discussed in paper also contribute to understanding the physical and chemical behavior of these compounds.
科学的研究の応用
Enamine Synthesis and Applications
- Enamine Formation : 2-(3,3-Dimethylcyclobutyl)ethanamine, as a derivative of ethanamine, can participate in reactions to form enamines. For instance, ethanamines with alkyl groups can react with 2-hydroxybenzaldehyde derivatives to yield 2-alkylamino-3,3-dialkylchroman-4-ols. These can be oxidized to form chromanones, which are useful in various chemical applications (Dean, Varma, & Varma, 1982).
Analytical Characterization and Detection
- High-Performance Liquid Chromatography (HPLC) : In a study, 2CC-NBOMe, a related compound to 2-(3,3-Dimethylcyclobutyl)ethanamine, was analyzed using HPLC tandem mass spectrometry. This method can be crucial for detecting and quantifying similar compounds in clinical toxicology (Poklis, Charles, Wolf, & Poklis, 2013).
Synthesis of Metal Complexes and Schiff Bases
- Cadmium Schiff Base Complexes : A study discussed the synthesis of cadmium(II) Schiff base complexes using ethanamine derivatives. These complexes exhibited properties useful in corrosion inhibition, highlighting the potential application of ethanamine derivatives in materials science (Das et al., 2017).
Pharmaceutical and Biomedical Research
- Metabolism Studies : Research into the metabolism of NBOMe compounds, structurally similar to 2-(3,3-Dimethylcyclobutyl)ethanamine, provides insights into the enzymatic pathways involved in their biotransformation. These studies are vital for understanding the pharmacological and toxicological profiles of related compounds (Nielsen et al., 2017).
Safety and Hazards
特性
IUPAC Name |
2-(3,3-dimethylcyclobutyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N/c1-8(2)5-7(6-8)3-4-9/h7H,3-6,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMXKBBBXVVMJQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)CCN)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(4-Chlorobenzyl)thio]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B3004744.png)


![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)prop-2-en-1-one](/img/structure/B3004751.png)


![[2-(2-Ethyl-6-methylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B3004755.png)


![(E)-2,3-dimethoxy-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3004761.png)


